Methyl 6-bromo-4-chloropicolinate
Overview
Description
Methyl 6-bromo-4-chloropicolinate is a chemical compound with the molecular formula C7H5BrClNO2. It is a derivative of picolinic acid, where the hydrogen atoms at positions 6 and 4 on the pyridine ring are substituted with bromine and chlorine atoms, respectively. This compound is often used in organic synthesis and research due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-bromo-4-chloropicolinate can be synthesized through various methods. One common approach involves the bromination and chlorination of methyl picolinate. The process typically includes:
Bromination: Methyl picolinate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6-position.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 4-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the product by precisely controlling reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-bromo-4-chloropicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group in the presence of a palladium catalyst and a boron reagent.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions to replace the halogen atoms.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate) and boron reagents (e.g., phenylboronic acid) are commonly used under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted picolinates can be obtained.
Coupling Products: Aryl or vinyl-substituted picolinates are typically formed through coupling reactions.
Scientific Research Applications
Methyl 6-bromo-4-chloropicolinate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Researchers use it to develop new drug candidates by modifying its structure to enhance biological activity.
Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 6-bromo-4-chloropicolinate depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms are replaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In coupling reactions, the palladium-catalyzed process involves oxidative addition, transmetalation, and reductive elimination steps to form the final product.
Comparison with Similar Compounds
Methyl 6-bromo-4-fluoropicolinate: Similar structure but with a fluorine atom instead of chlorine.
Methyl 6-chloro-4-bromopicolinate: Similar structure but with reversed positions of bromine and chlorine.
Uniqueness: Methyl 6-bromo-4-chloropicolinate is unique due to the specific positioning of the bromine and chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research.
Properties
IUPAC Name |
methyl 6-bromo-4-chloropyridine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-7(11)5-2-4(9)3-6(8)10-5/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDPFHXBTUKXIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC(=C1)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901250776 | |
Record name | Methyl 6-bromo-4-chloro-2-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901250776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206249-92-4 | |
Record name | Methyl 6-bromo-4-chloro-2-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206249-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-bromo-4-chloro-2-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901250776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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